Norbornene-PEG1 Biotin

Description

Contextualization of Poly(ethylene glycol) (PEG) in Biomolecular Engineering

Poly(ethylene glycol), or PEG, is a hydrophilic and biocompatible polymer that has become a cornerstone in biomedical and biotechnological processes. bohrium.comresearchgate.net Its primary role in biomolecular engineering is to be conjugated to therapeutic proteins, peptides, or nanoparticles in a process known as PEGylation. frontiersin.org This modification offers several advantages, including reduced immunogenicity, increased stability in the bloodstream by shielding from proteolytic enzymes, and a larger hydrodynamic size which helps prevent rapid clearance by the kidneys. PEG's water solubility and flexible nature also make it an ideal spacer in molecules like Norbornene-PEG1-Biotin, preventing steric hindrance between the functional ends. nanocs.netnih.gov The basic structure of PEG consists of repeating ethylene (B1197577) oxide units and can be synthesized with various functional groups at its ends, allowing for its incorporation into a wide array of molecular constructs. researchgate.netnih.gov

Role of Norbornene Moiety in Bioorthogonal Chemistry

The norbornene group is a key player in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org Norbornene is a strained alkene that serves as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.govmdpi.com This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for applications like live cell imaging and the creation of hydrogels for therapeutic purposes. nih.govmdpi.com While early applications of norbornene in bioorthogonal chemistry were sometimes limited by slower reaction kinetics, the development of more reactive tetrazine partners has significantly expanded its utility. mdpi.com The ability to introduce norbornene into proteins and other biomolecules allows for their precise labeling and manipulation within a cellular context. mdpi.com

Significance of Biotin (B1667282) as a Biological Affinity Tag

Biotin, also known as vitamin B7, is a small molecule widely used as a robust affinity tag in molecular biology and biochemistry. creative-proteomics.comthermofisher.com Its primary significance lies in its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. creative-proteomics.compnas.org This bond is one of the strongest known in nature, making it an invaluable tool for a multitude of applications. pnas.org Biotinylation, the process of attaching biotin to a molecule of interest, enables researchers to perform tasks such as affinity purification of proteins from complex mixtures, immunoprecipitation to study protein-protein interactions, and cell surface labeling. thermofisher.comgbiosciences.com The small size of the biotin molecule ensures that it can be attached to proteins and other macromolecules without significantly altering their biological function. gbiosciences.com

Interdisciplinary Research Landscape of Norbornene-PEG1-Biotin Conjugates

The combination of norbornene, PEG, and biotin into a single conjugate creates a powerful tool for interdisciplinary research, bridging chemical biology and materials science. Norbornene-PEG-biotin conjugates are utilized in the development of functionalized biomaterials and for advanced biological studies. For instance, the norbornene group allows for the "clicking" of the conjugate onto a tetrazine-modified surface or hydrogel, while the biotin tag provides a specific binding site for streptavidin-linked proteins or other molecules. nanocs.netnih.gov This dual functionality enables the creation of precisely controlled environments for tissue engineering, where cell adhesion and signaling can be meticulously orchestrated. nih.govethz.ch Furthermore, these conjugates are instrumental in developing sophisticated assays and purification systems where the PEG linker enhances solubility and minimizes non-specific interactions. nanocs.netnih.gov

Interactive Data Table: Properties of Norbornene-PEG1-Biotin

| Property | Value | Reference |

| Chemical Formula | C22H34N4O4S | axispharm.com |

| Purity | ≥95% | axispharm.com |

| Reactive Groups | Norbornene, Biotin | nanocs.net |

| Reactive To | Thiol, Tetrazine | nanocs.net |

| Solubility | Soluble in water | nanocs.net |

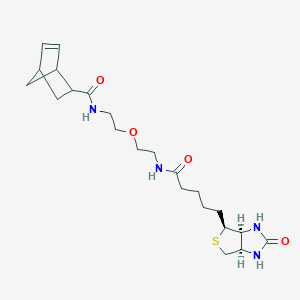

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O4S/c27-19(4-2-1-3-18-20-17(13-31-18)25-22(29)26-20)23-7-9-30-10-8-24-21(28)16-12-14-5-6-15(16)11-14/h5-6,14-18,20H,1-4,7-13H2,(H,23,27)(H,24,28)(H2,25,26,29)/t14?,15?,16?,17-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQRCXLSTQNQFH-XZKFMUPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Click Chemistry Mechanisms Involving Norbornene Peg1 Biotin

Thiol-Norbornene Click Chemistry in Polymer Network Formation

The thiol-norbornene reaction, a type of thiol-ene click chemistry, is a cornerstone for creating well-defined polymer networks, such as hydrogels, for tissue engineering and other biomedical applications. nih.gov This reaction proceeds via a radical-mediated step-growth addition mechanism, offering precise control over the resulting network structure. nih.govwikipedia.org The use of norbornene is particularly advantageous due to its high reactivity with thiols, which is driven by the relief of ring strain, and its limited tendency for homopolymerization. researchgate.net

Photoinitiated Thiol-Norbornene Reactions

Photoinitiation provides spatiotemporal control over the thiol-norbornene reaction, allowing for the formation of hydrogels in a user-defined manner. nih.gov The process begins with the generation of radicals from a photoinitiator upon exposure to light, typically long-wave UV or visible light. nih.gov These initiator radicals then abstract a hydrogen atom from a thiol (R-SH), creating a thiyl radical (R-S•). nih.govrsc.org This highly reactive thiyl radical rapidly adds across the carbon-carbon double bond of the norbornene moiety. nih.govrsc.org The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the formation of a stable thioether bond. nih.gov This chain-transfer step allows the reaction to proceed in a step-growth fashion. wikipedia.org

The choice of photoinitiator is critical for reaction efficiency and biocompatibility. Water-soluble photoinitiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) have been shown to be effective, even at low concentrations, and can be activated by various UV wavelengths. researchgate.netmdpi.com Visible light-initiated systems, often using a photosensitizer like eosin-Y in conjunction with a co-initiator, offer an alternative where UV light is undesirable. nih.gov

Control over Reaction Kinetics and Efficiency

The kinetics of the thiol-norbornene reaction are notably fast, with gelation often occurring within seconds to minutes. nih.govresearchgate.net This rapid reaction is attributed to the high reactivity of the norbornene group. acs.org The reaction rate can be influenced by several factors, including the concentration of the photoinitiator and the intensity of the light source. mdpi.combiorxiv.org Studies have shown that increasing the photoinitiator concentration can lead to a significant increase in the storage modulus of the resulting hydrogel, indicating a more completely cross-linked network. mdpi.com

The efficiency of the thiol-norbornene reaction is generally high, with near-stoichiometric conversion of functional groups. nih.gov However, the reaction conditions, particularly in dilute aqueous solutions typical for hydrogel formation, can impact this efficiency. biorxiv.orgbiorxiv.org

Investigation of Norbornene Homopolymerization in Thiol-Ene Systems

While the thiol-norbornene reaction is predominantly a step-growth process, the potential for norbornene homopolymerization (an ene-ene addition) exists, particularly under certain conditions. biorxiv.orgbiorxiv.org This side reaction can lead to a higher-than-expected conversion of norbornene and can affect the final properties of the polymer network. biorxiv.org

Research has shown that in dilute aqueous solutions used for hydrogel fabrication, radical-mediated thiol-norbornene crosslinking may not be strictly stoichiometric. biorxiv.orgbiorxiv.org The extent of norbornene homopolymerization can be influenced by the number of norbornene units per polymer chain. biorxiv.orgbiorxiv.org For instance, in studies using norbornene-modified hyaluronic acid (NorHA), hydrogels made with a lower degree of norbornene substitution exhibited significantly more stress relaxation, indicating a network structure closer to the ideal step-growth model. biorxiv.orgbiorxiv.org This suggests that by controlling the macromer design, the impact of norbornene homopolymerization can be mitigated to achieve desired network properties. biorxiv.org

Tetrazine-Norbornene Cycloaddition for Rapid Bioconjugation

The reaction between a tetrazine and a norbornene is a premier example of bioorthogonal chemistry, enabling the rapid and specific covalent labeling of biomolecules in complex biological environments. nih.govresearchgate.net This reaction is prized for its exceptionally fast kinetics and its ability to proceed without the need for a catalyst. nih.gov

Inverse Electron-Demand Diels-Alder (IEDDA) Mechanisms

The tetrazine-norbornene reaction proceeds through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition mechanism. nih.govunits.it In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. units.it In the IEDDA reaction, this is reversed: the electron-poor tetrazine (the diene) reacts with an electron-rich dienophile, in this case, the strained alkene of the norbornene. researchgate.net

The reaction involves a [4+2] cycloaddition where the four π-electrons of the tetrazine react with the two π-electrons of the norbornene double bond. researchgate.net This forms a highly strained bicyclic intermediate. nih.gov This intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) to form a stable dihydropyridazine (B8628806) product. nih.gov It is this irreversible loss of nitrogen gas that drives the reaction to completion. researchgate.net Interestingly, under certain conditions, a 1:2 stoichiometry has been observed, where a second tetrazine molecule reacts with the initial product. nih.gov

Strain-Promoted Reactivity in Tetrazine-Norbornene Systems

The high reactivity of the tetrazine-norbornene ligation is significantly enhanced by the ring strain of the norbornene molecule. researchgate.netnih.gov This strain-promoted reactivity is a key feature of many bioorthogonal "click" reactions. d-nb.info The release of this ring strain in the transition state of the cycloaddition lowers the activation energy of the reaction, leading to remarkably fast reaction rates. rsc.org

The kinetics of the tetrazine-norbornene reaction are among the fastest known for bioorthogonal reactions, with second-order rate constants that can be several orders of magnitude higher than other click chemistries like the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This rapid reactivity allows for efficient labeling at very low concentrations of reactants, which is crucial for applications in living systems. nih.gov The reaction is also highly selective, showing little to no cross-reactivity with other functional groups typically found in biological systems. researchgate.net

Data Tables

Table 1: Comparison of Thiol-Ene Reaction Kinetics with Different "Ene" Monomers

| "Ene" Monomer | Reaction Time for Complete Thiol Conversion | Reference |

| Norbornene | ~30 seconds | researchgate.net |

| Maleimide | Incomplete after 4 minutes | researchgate.net |

| Acrylate | Incomplete after 4 minutes | researchgate.net |

Table 2: Effect of Photoinitiator Concentration on Hydrogel Storage Modulus

| Photoinitiator | Concentration (% w/v) | Relative Storage Modulus Increase | Reference |

| LAP | 0.1 to 0.5 | ~15-fold | mdpi.com |

| I2959 | 0.1 to 0.5 | ~15-fold | mdpi.com |

Table 3: Comparison of Tetrazine-Norbornene and Azide-Norbornene Coupling Reaction Times

| Reaction | Temperature | Time to 90% Conversion | Reference |

| Tz-COOH + Nb-COOH | Room Temperature | 3 hours | rsc.org |

| Tz-COOH + Nb-COOH | 80 °C | 12 minutes | rsc.org |

| Az-COOH + Nb-COOH | 80 °C | ~15-20 hours | rsc.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as Complementary Strategies

Click chemistry has provided a powerful toolkit for biological research, enabling the specific and efficient covalent labeling of biomolecules. acs.org Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgbiochempeg.com CuAAC involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole. biochempeg.comglenresearch.com While highly efficient, the requirement for a copper catalyst can be a drawback in living systems due to cellular toxicity. biochempeg.comglenresearch.com

To address this limitation, SPAAC was developed as a copper-free alternative. SPAAC utilizes a strained cyclooctyne (B158145), which possesses high ring strain, to react spontaneously with an azide, eliminating the need for a catalyst. biochempeg.comnobelprize.org This makes SPAAC highly suitable for applications in living cells and whole organisms.

The reactivity of Norbornene-PEG1 Biotin (B1667282) introduces a third, complementary strategy: the strain-promoted reaction between its norbornene group (a strained alkene) and a reaction partner, most notably a tetrazine in an Inverse Electron Demand Diels-Alder (IEDDA) reaction. nih.gov The IEDDA reaction is also bioorthogonal and catalyst-free, and is known for its exceptionally fast reaction kinetics. nih.gov Historically, the rapid reaction between norbornene derivatives and azides was a key observation that spurred the development of 1,3-dipolar cycloaddition chemistry. nobelprize.org Therefore, Norbornene-PEG1 Biotin serves as a powerful tool for copper-free ligations, which can be employed alongside CuAAC and SPAAC in multi-functionalization strategies where orthogonal reactivity is required.

| Reaction | Components | Catalyst | Key Advantage | Primary Limitation |

| CuAAC | Terminal Alkyne + Azide | Copper(I) | High efficiency and reliability. glenresearch.com | Potential cytotoxicity from copper catalyst. biochempeg.com |

| SPAAC | Strained Alkyne (e.g., Cyclooctyne) + Azide | None (Strain-Promoted) | Copper-free, bioorthogonal. biochempeg.com | Slower kinetics than CuAAC or IEDDA. |

| IEDDA | Norbornene (Strained Alkene) + Tetrazine | None (Strain-Promoted) | Extremely fast kinetics, copper-free. nih.gov | Requires specific tetrazine reaction partner. |

Adaptability of this compound to Azide/Alkyne Platforms

The true power of this compound within the click chemistry landscape lies in its adaptability and orthogonality with respect to azide/alkyne platforms. Because the norbornene-tetrazine ligation chemistry is distinct from the azide-alkyne ligation chemistry, they can be used simultaneously in the same biological system without cross-reactivity. researchgate.net This adaptability allows for the design of sophisticated, multi-target labeling experiments.

For instance, a researcher could metabolically label a cell to express both azide and tetrazine functional groups on different biomolecules. Subsequently, the azide-modified molecules could be targeted with a strained cyclooctyne probe (via SPAAC) or a terminal alkyne probe (via CuAAC in fixed cells), while the tetrazine-modified molecules are independently and specifically targeted with this compound (via IEDDA). nih.govnih.gov This dual-labeling capability is invaluable for studying complex biological interactions and pathways.

The modular nature of the this compound reagent, which combines the reactive norbornene handle, a solubility-enhancing PEG spacer, and a high-affinity biotin tag, makes it a versatile component in these multi-faceted experimental designs. axispharm.com The biotin tag allows for robust detection, enrichment, or purification of the labeled biomolecule using streptavidin-conjugated reagents. nih.gov

Applications of Norbornene Peg1 Biotin in Biomaterials Science

Engineering of Advanced Hydrogel Systems

Norbornene-PEG1 Biotin (B1667282) is integral to the development of advanced hydrogels that serve as artificial extracellular matrices (ECMs) for tissue engineering and 3D cell culture. These hydrogels are typically formed using norbornene-modified polymers, such as multi-arm PEG-norbornene (PEG-NB), which can be crosslinked with thiol-containing molecules.

The fundamental fabrication strategy for these advanced biomaterials involves the light-mediated thiol-norbornene "click" reaction. researchwithrowan.com This reaction occurs between the norbornene groups on a macromer backbone, like multi-arm PEG, and a dithiol crosslinker, such as dithiothreitol (B142953) (DTT). researchwithrowan.commdpi.com The process is initiated by a photoinitiator and exposure to light (often UV or visible light), which triggers a rapid and efficient crosslinking process, forming a stable hydrogel network. nih.govresearchgate.net This step-growth polymerization mechanism is advantageous because it is not inhibited by oxygen and is highly cytocompatible, allowing for the encapsulation of living cells during the gelation process. nih.govresearchgate.net

A key advantage of norbornene-PEG hydrogels is the ability to precisely control their mechanical properties, such as stiffness (elastic modulus), to mimic that of native biological tissues. This tuning is primarily achieved by adjusting the concentration of the norbornene-functionalized polymer and the stoichiometry of the dithiol crosslinker. mdpi.com

Polymer Concentration: Increasing the weight percentage (wt%) of the PEG-norbornene macromer in the precursor solution leads to a denser polymer network upon crosslinking, resulting in a stiffer hydrogel. rsc.org For instance, hydrogels made with 10 wt% PEG-8-Norbornene exhibit a shear modulus in the range of ~10,000 Pa, whereas those made with 2 wt% have a much lower modulus of ~100 Pa. rsc.org

Crosslinker Stoichiometry: For a fixed polymer concentration, altering the concentration of the dithiol crosslinker provides another level of control. By systematically varying the DTT concentration for different PEG-Norbornene weight percentages, a wide range of stiffness can be achieved. mdpi.com Research has demonstrated the ability to create hydrogels with an elastic modulus spanning from 3.3 kPa to 31.3 kPa by modulating both PEG-Nor wt% and DTT concentration. researchwithrowan.combohrium.com

Table 1: Effect of Polymer and Crosslinker Concentration on Hydrogel Stiffness

| PEG-Norbornene (wt%) | DTT Crosslinker Concentration | Resulting Elastic Modulus (G') |

| 2% | Varied | ~100 Pa rsc.org |

| 3% - 6% | Varied | 3.3 kPa - 31.3 kPa mdpi.com |

| 10% | Low | ~7,098 Pa rsc.org |

| 10% | High | ~9,401 Pa rsc.org |

The light-mediated nature of the thiol-norbornene reaction allows for exceptional spatiotemporal control over the hydrogel's architecture through photopatterning. mdpi.com By utilizing photomasks, researchers can selectively expose specific regions of a pre-formed hydrogel to light. researchwithrowan.comnih.gov The unreacted pendant norbornene groups within these illuminated areas can then undergo a secondary reaction with a thiol-containing molecule. researchwithrowan.commdpi.com

This technique enables the creation of intricate, user-defined patterns of biochemical cues within the 3D hydrogel matrix. mdpi.com For example, thiolated fluorescent molecules or cell-adhesive peptides like RGD can be covalently bound into specific locations with high precision. researchwithrowan.com This process can be performed sequentially, allowing for the patterning of multiple, distinct signals within a single hydrogel, offering independent control over the biochemical and mechanical signaling environment. mdpi.com

To better mimic the dynamic nature of native ECM, which is constantly being remodeled by cells, degradable linkers can be incorporated into the hydrogel network. This allows the hydrogel to break down over time in a controlled manner. rsc.org

There are two primary strategies for creating degradable norbornene-PEG hydrogels:

Hydrolytic Degradation: By synthesizing crosslinkers that contain hydrolytically labile ester bonds, the hydrogel network can be designed to degrade via ester hydrolysis. nih.govgoogle.com The degradation rate can be tuned from hours to days by altering the chemical structure of the ester-containing linker. nih.govresearchgate.net

Enzymatic Degradation: To create hydrogels that can be remodeled by encapsulated cells, protease-sensitive peptide sequences are used as the dithiol crosslinkers. rsc.orgchienchilin.org For example, peptides that are substrates for matrix metalloproteinases (MMPs), enzymes that cells use to degrade their surrounding matrix, can be incorporated. This allows cells to actively cleave their surrounding hydrogel, enabling processes like migration and tissue formation. chienchilin.orgbiorxiv.org

Table 2: Degradable Linkers in Norbornene-PEG Hydrogels

| Linker Type | Degradation Mechanism | Controlling Factor |

| Ester-containing Crosslinkers | Hydrolysis nih.govgoogle.com | pH, Local Hydrophobicity nih.gov |

| MMP-sensitive Peptides | Enzymatic Cleavage rsc.orgchienchilin.org | Cell-secreted Enzyme Activity chienchilin.org |

| Photolabile Peptides | Photocleavage chienchilin.org | Light Wavelength and Intensity chienchilin.org |

A defining feature of norbornene-based hydrogels is the ability to functionalize them with a wide array of biologically active molecules. The orthogonal nature of the thiol-norbornene chemistry means that pendant norbornene groups remaining after initial crosslinking are available for subsequent modification without altering the bulk mechanical properties of the gel. researchwithrowan.commdpi.com This allows for the decoupling of mechanical and biochemical cues.

This is where the specific utility of Norbornene-PEG1-Biotin becomes apparent. While thiolated ligands can be directly incorporated, the biotin moiety offers a powerful and highly specific method for immobilization via the biotin-streptavidin interaction, which is one of the strongest known non-covalent bonds. nih.gov

The process involves two steps:

A molecule like Norbornene-PEG1-Biotin is incorporated into the hydrogel during or after its initial formation. The norbornene group reacts with a thiol, or a thiolated version of the biotin linker reacts with a pendant norbornene, tethering the biotin molecule to the polymer network.

The hydrogel, now decorated with biotin, can be incubated with streptavidin that has been conjugated to a desired bioactive molecule (e.g., growth factors, antibodies, or other proteins). nih.govnih.gov The streptavidin binds with very high affinity and specificity to the biotin on the hydrogel, effectively immobilizing the bioactive ligand within the matrix. nih.gov

This modular approach provides great versatility, as a single type of biotinylated hydrogel can be functionalized with a wide variety of streptavidin-conjugated molecules, making it a flexible platform for studying cell-material interactions. nih.gov

Functionalization of Hydrogel Networks with Biologically Active Moieties

Covalent Immobilization of Peptides and Proteins

The covalent immobilization of peptides and proteins onto biomaterial surfaces is crucial for creating materials that can actively interact with and guide cellular behavior. acs.org Norbornene-PEG1-Biotin facilitates this process through its norbornene group, which can react with molecules containing specific functional groups, such as thiols, via photo-click chemistry. nih.gov This method allows for the stable and oriented attachment of biomolecules to a material's surface. nih.govtu-darmstadt.de

The process often involves a multi-step approach. First, the biomaterial surface is functionalized with a molecule that can react with the norbornene moiety of Norbornene-PEG1-Biotin. Subsequently, the biotinylated surface can be used to capture streptavidin or avidin (B1170675), which then act as a bridge to bind biotinylated peptides or proteins. nih.gov This strategy ensures a high degree of control over the density and orientation of the immobilized biomolecules. nih.gov

Several research findings have highlighted the effectiveness of this approach:

Enzyme-Mediated Ligation: Chemoenzymatic methods have been developed for the site-specific and covalent immobilization of proteins on materials like paper. tu-darmstadt.de These methods can utilize peptide anchors that are recognized by specific enzymes, allowing for the controlled attachment of proteins. nih.gov

Thiol-Ene Click Chemistry: Norbornene-functionalized materials, such as gelatin hydrogels, can be crosslinked using multifunctional thiols. nih.gov This thiol-ene photo-click reaction is a highly efficient and biocompatible method for creating hydrogels suitable for cell encapsulation. nih.govethz.ch The mechanical properties of these hydrogels can be tuned by varying the concentration of the components. nih.gov

Table 1: Research Findings on Covalent Immobilization using Norbornene Chemistry

| Research Focus | Key Findings | Reference |

| Chemoenzymatic Protein Immobilization | Development of a two-step method for site-directed and covalent immobilization of proteins on paper fibers using peptide anchors and enzyme-catalyzed ligation. | nih.govtu-darmstadt.de |

| Thiol-Ene Photo-Click Hydrogels | Synthesis of norbornene-functionalized gelatin (GelNB) for creating orthogonally cross-linked hydrogels via thiol-ene photopolymerization, demonstrating excellent cytocompatibility for hMSC encapsulation. | nih.gov |

| Photo-Activated Bioprinting | Use of photo-activated materials, including those for thiol-ene reactions, in 3D bioprinting to create complex, multi-scale tissue structures with high spatiotemporal control. | ethz.ch |

Biomimetic Scaffolds for 2D and 3D Cell Culture Research

Biomimetic scaffolds that mimic the natural extracellular matrix (ECM) are essential for creating physiologically relevant environments for 2D and 3D cell culture. nih.govresearchgate.net These scaffolds provide structural support and present biochemical cues that influence cell behavior. nih.govmdpi.com Norbornene-PEG1-Biotin plays a crucial role in the development of such scaffolds by enabling the precise incorporation of bioactive molecules. tu-darmstadt.deethz.ch

The use of norbornene chemistry allows for the fabrication of hydrogels with tunable mechanical properties that can mimic the stiffness of various tissues. frontiersin.org For instance, norbornene-functionalized gelatin (GelNB) hydrogels have been developed for neural stem cell (NSC) culture, with stiffness values that can be precisely controlled to match that of brain tissue. frontiersin.org

Cellular adhesion and spreading are fundamental processes that are heavily influenced by the properties of the underlying substrate. nih.govnih.gov By functionalizing scaffolds with specific peptides and proteins using Norbornene-PEG1-Biotin, it is possible to control these cellular behaviors. nist.gov The density of adhesion ligands on a surface can significantly impact the number of adherent cells and their projected area. nih.govnist.gov

Research has shown that:

Gradient Surfaces: Creating surfaces with a gradient of immobilized adhesion peptides, such as RGD, allows for the systematic study of how ligand density affects cell adhesion and spreading. nist.gov

Hydrogel Systems: In 3D hydrogel cultures, the presence of adhesion ligands is critical for cell survival and function. Norbornene-functionalized hydrogels can be modified with cell-adhesive peptides to promote cell attachment and spreading. acs.org For example, human mesenchymal stem cells (hMSCs) encapsulated in norbornene-functionalized gelatin hydrogels show a high degree of cell spreading. nih.gov

Table 2: Modulation of Cellular Adhesion and Spreading

| System | Observation | Reference |

| RGD Peptide Gradient | Cell adhesion and spreading are dependent on the density of the RGD peptide on the surface. | nist.gov |

| GelNB Hydrogels | Encapsulated hMSCs exhibit a high degree of spreading in GelNB hydrogels compared to other hydrogel types. | nih.gov |

| Bioactive Paper | Covalent immobilization of proteins on paper can be used to create bioactive surfaces for controlling cell interactions. | tu-darmstadt.de |

Key findings in this area include:

Click Chemistry for Biofunctional Polymers: Thiol-norbornene photoclick chemistry has been used to create "cell-instructive" pectin (B1162225) hydrogels for skin tissue engineering. acs.org These hydrogels can be functionalized with cell-adhesive ligands to promote integrin attachment and guide cell behavior. acs.org

Peptide Functionalized Gradients: The use of peptide-functionalized gradient substrates provides a method for screening surface-directed cell function and understanding the influence of ligand density on cell-material interactions. nist.gov

Surface Functionalization for Biointerface Engineering

Biointerface engineering focuses on modifying the surface of materials to control biological responses at the interface. mdpi-res.comalison.com Norbornene-PEG1-Biotin is instrumental in this field due to its ability to create well-defined, bioactive surfaces. nist.govmdpi-res.com

Creation of Bioactive Surfaces for Cell Adhesion Studies

The ability to create surfaces with precisely controlled chemical and physical properties is essential for fundamental studies of cell adhesion. nih.govnist.gov By using Norbornene-PEG1-Biotin, researchers can immobilize specific ligands in a controlled manner to investigate their effects on cell behavior. nist.gov This approach allows for the fabrication of bioactive surfaces that can elicit specific cellular responses through well-characterized receptor-ligand interactions. nist.gov

Development of Biosensing Platforms through Surface Immobilization

The strong and specific interaction between biotin and streptavidin is widely exploited in the development of biosensing platforms. nih.govfrontiersin.org Norbornene-PEG1-Biotin facilitates the immobilization of biotin onto a sensor surface, which can then be used to capture streptavidin-conjugated recognition elements, such as antibodies or aptamers. frontiersin.orgmdpi.com

This immobilization strategy offers several advantages:

Stability: Covalent attachment of the biotin moiety via the norbornene group ensures a stable and robust sensor surface. frontiersin.org

Orientation: The use of the biotin-streptavidin linkage can help to orient the recognition element correctly, which is crucial for its binding activity. mdpi.com

Signal Amplification: The multi-binding site nature of streptavidin can be used for signal amplification strategies in certain biosensor designs. nih.gov

Anti-Fouling Coatings and Stealth Properties Enhancement

The unique trifunctional structure of Norbornene-PEG1-Biotin makes it a significant component in the development of advanced anti-fouling coatings and for enhancing the stealth properties of biomaterials. The effectiveness of this compound lies in the distinct roles played by its constituent parts: the Poly(ethylene glycol) (PEG) linker, the norbornene group, and the biotin moiety.

The norbornene component of the molecule serves as a versatile anchor for covalently attaching the compound to various surfaces. Norbornene's high reactivity in thiol-ene "click" chemistry allows for the efficient and stable immobilization of the Norbornene-PEG1-Biotin molecule onto biomaterial surfaces that have been functionalized with thiol groups. nih.govnanocs.net This method provides a robust and controlled way to create dense PEG brush layers, which are essential for effective anti-fouling performance. rsc.org The development of norbornene-based copolymers, often incorporating PEG, has been shown to yield surfaces with excellent resistance to biological fouling. researchgate.net

While the PEG component provides a non-fouling background, the terminal biotin group offers the capability for specific, targeted bio-functionalization. The high-affinity and highly specific interaction between biotin and streptavidin (or avidin) is a well-established tool in biotechnology. nanocs.netmdpi.com By incorporating Norbornene-PEG1-Biotin into a surface coating, a material can be rendered "blank" to non-specific biological interactions, yet capable of selectively capturing streptavidin-conjugated molecules. This allows for the creation of smart surfaces, such as those used in biosensors or for controlled cell adhesion, where specific biomolecules can be precisely immobilized on an otherwise inert background. rsc.org

The table below summarizes research findings on copolymers incorporating elements of the Norbornene-PEG structure for anti-fouling applications.

| Copolymer System | Key Findings | Reference |

| Norbornene-based Amphiphilic Copolymers (PNPFE-PEG-x) | Demonstrated significant reduction in protein adsorption, with the 50% PEG content version showing the lowest levels. Maintained excellent mechanical strength and flexibility even when wet. | researchgate.net |

| Poly(lysine)-graft-PEG (PLL-g-PEG) | Renders metal oxide surfaces resistant to protein adsorption from human blood serum and hinders cell attachment. Protein adsorption decreases with increasing PEG chain surface density. | nih.gov |

| Zwitterionic Polymers with Biotin Conjugation | Can be used to create non-fouling surfaces that can be specifically functionalized via biotin-streptavidin binding for targeted analyte detection. | rsc.org |

Micro- and Nanofabrication with Norbornene-PEG1 Biotin

Norbornene-PEG1-Biotin is a key enabling molecule for the advanced fabrication of biomaterials on the micro- and nanoscale, particularly in the fields of tissue engineering and 3D bioprinting. Its utility stems from the precise and controllable reactivity of the norbornene group, the biocompatibility of the PEG linker, and the specific binding capability of the biotin tag.

The core of its application in fabrication lies in the thiol-ene "click" reaction. The norbornene group reacts efficiently and orthogonally with thiol-containing molecules in the presence of a photoinitiator and light (typically UV or visible light). nih.govnih.gov This photo-click reaction is a type of step-growth polymerization that is rapid, highly efficient, and not inhibited by oxygen, making it ideal for creating hydrogels in the presence of sensitive biological materials like living cells. nih.govnih.gov Multi-arm PEG molecules functionalized with norbornene (PEGNB) are frequently used as the base macromer, which can be crosslinked with dithiol molecules (like dithiothreitol or PEG-dithiol) to form a hydrogel network. nih.govcreativepegworks.com

This technology is central to several micro- and nanofabrication techniques, including digital light processing (DLP) based 3D bioprinting. nih.goviu.edu In this context, a solution containing PEG-norbornene, a thiol crosslinker, a photoinitiator, and living cells acts as a "bioink." nih.govnih.gov When exposed to a patterned light source, the bioink solidifies only in the illuminated regions, allowing for the layer-by-layer construction of complex 3D structures with high fidelity and cell viability. mdpi.comnih.gov The stiffness and swelling properties of these hydrogels can be precisely tuned by adjusting the concentration of the PEG-norbornene and the crosslinker, allowing for the fabrication of microenvironments that mimic the mechanical properties of native tissues. mdpi.comresearchgate.net

The unique contribution of Norbornene-PEG1-Biotin in this process is its ability to introduce specific functionalities into these fabricated structures. By including Norbornene-PEG1-Biotin in the bioink mixture, the resulting hydrogel will have biotin moieties covalently integrated throughout its structure. These biotin groups can then serve as specific docking points for streptavidin-conjugated biomolecules, such as growth factors, enzymes, or antibodies. nih.gov This allows for the spatial patterning of biological signals within the 3D-printed construct, guiding cell behavior such as adhesion, differentiation, and migration. This process, known as photopatterning, can be performed during or after the initial hydrogel fabrication by using photomasks to control light exposure, enabling the creation of complex, multi-functional tissue mimics. mdpi.comnih.govresearchgate.net

The table below presents data on the tunable properties of norbornene-based hydrogels used in microfabrication.

| Hydrogel System | Fabrication Parameters | Resulting Properties | Application | Reference |

| 8-arm PEG-Norbornene (PEG-Nor) + DTT | Varying PEG-Nor wt% and DTT concentration | Elastic Modulus tunable from 3.3 kPa to 31.3 kPa. | Base hydrogel for secondary photopatterning of thiolated peptides. | mdpi.com |

| 8-arm PEG-Norbornene (PEG8NB) + DTT | Low photoinitiator and photoabsorber concentrations | High printing fidelity and cytocompatibility in DLP printing. Amenable to post-printing modification with RGDS peptide. | Fabrication of cell culture devices, endothelialized channels, and cell spheroids. | nih.gov |

| Norbornene-modified Hyaluronic Acid (NorHA) + DTT | Decreasing norbornene units per chain (from f=40 to f=8) | Increased stress relaxation (from 42.3% to 93.0%). Enhanced spreading of encapsulated mesenchymal stem cells. | Engineering dynamic hydrogels for improved cell-matrix interactions. | biorxiv.org |

Strategies for Bioconjugation and Molecular Labeling Utilizing Norbornene Peg1 Biotin

Avidin (B1170675)/Streptavidin-Biotin Affinity in Targeted Bioconjugation

The interaction between biotin (B1667282) and the proteins avidin or streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M. thermofisher.com This high-affinity binding is rapid and stable under a wide range of conditions, including variations in pH and temperature. thermofisher.comthermofisher.com Norbornene-PEG1 Biotin leverages this powerful interaction for targeted bioconjugation applications.

High-Affinity Non-Covalent Interactions for Biomolecule Immobilization

The strong and specific binding of the biotin moiety in this compound to avidin or streptavidin allows for the efficient immobilization of biomolecules. axispharm.comthermofisher.com These proteins can be attached to various surfaces, such as microplates, beads, or sensor chips, providing a platform for capturing and detecting biotinylated molecules. lumiprobe.com This strategy is widely employed in various assays, including ELISA (Enzyme-Linked Immunosorbent Assay), immunohistochemistry (IHC), and affinity purification. thermofisher.combosterbio.com The immobilization process is highly specific, minimizing non-specific binding and leading to sensitive and robust detection methods. thermofisher.com

The use of streptavidin is often preferred over avidin due to its neutral isoelectric point and lack of glycosylation, which results in lower non-specific binding. lumiprobe.com The tetrameric structure of both avidin and streptavidin, allowing each to bind up to four biotin molecules, further enhances the utility of this system for creating multivalent complexes and amplifying signals in detection assays. thermofisher.combosterbio.com

Role of PEG Spacer Length in Biotin-Avidin Complex Stability

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a crucial role in the stability and accessibility of the biotin-avidin complex. The PEG linker increases the hydrophilicity of the molecule, which can prevent the aggregation of biotinylated proteins and improve their solubility in aqueous environments. broadpharm.com

The length of the PEG spacer arm can significantly influence the binding of biotin to avidin or streptavidin. thermofisher.comthermofisher.com A longer spacer arm can reduce steric hindrance, making the biotin moiety more accessible for binding, which can lead to enhanced detection sensitivity. thermofisher.comthermofisher.com Research has shown that the length of the PEG chain is important for the stability of avidin-biotin complexes, with different PEG lengths affecting the dissociation half-life of the complex. nih.gov For instance, studies comparing biotin-PEG-protein conjugates with different PEG lengths (e.g., PEG3400 vs. PEG5000) have demonstrated variations in the stoichiometry and stability of the resulting avidin complexes. nih.gov This highlights the importance of optimizing the PEG spacer length for specific applications to ensure optimal performance. axispharm.com

Table 1: Influence of PEG Spacer on Biotin-Avidin Interaction

| Feature | Influence of PEG Spacer | Research Finding |

| Solubility | Increases the hydrophilicity of the biotinylated molecule. broadpharm.com | Prevents aggregation and improves handling of biotinylated proteins in aqueous solutions. |

| Steric Hindrance | Reduces steric hindrance for biotin binding to avidin/streptavidin. thermofisher.comthermofisher.com | Longer spacer arms can lead to higher detection sensitivity. thermofisher.com |

| Complex Stability | The length of the PEG chain affects the dissociation rate of the biotin-avidin complex. nih.gov | Studies show different dissociation half-lives for complexes with varying PEG lengths. nih.gov |

Covalent Bioconjugation via Norbornene Reactivity

The norbornene group in this compound provides a reactive handle for covalent bioconjugation through "click chemistry" reactions, particularly the inverse-electron-demand Diels-Alder reaction with tetrazines. axispharm.combeilstein-journals.org This bioorthogonal reaction is highly efficient and specific, allowing for the formation of stable covalent bonds under mild, biologically compatible conditions. beilstein-journals.org

Site-Specific Modification of Proteins and Peptides

The norbornene moiety enables the site-specific labeling of proteins and peptides. beilstein-journals.org By introducing a tetrazine-bearing amino acid into a protein or peptide sequence, this compound can be precisely attached to that specific location. beilstein-journals.org This approach offers a high degree of control over the conjugation site, which is crucial for preserving the biological activity of the protein or peptide. rjpbr.com Site-specific modification is a significant advantage over traditional methods like NHS-ester chemistry, which targets lysine (B10760008) residues and can result in heterogeneous products. nih.gov This precise control is particularly valuable in the development of antibody-drug conjugates (ADCs), where the location of the payload can significantly impact efficacy and stability. beilstein-journals.org

Conjugation to Nucleic Acids (DNA/RNA)

The versatility of norbornene chemistry extends to the labeling of nucleic acids. nih.gov DNA or RNA can be functionalized with a tetrazine group, which then readily reacts with the norbornene moiety of this compound. nih.gov This allows for the attachment of biotin to specific sites on nucleic acid strands. Biotinylated nucleic acids are essential tools for a variety of molecular biology techniques, including in situ hybridization, affinity capture, and the development of nucleic acid-based diagnostics. lumiprobe.comnih.gov The combination of specific nucleic acid hybridization and the strong biotin-streptavidin interaction provides a powerful method for detecting and isolating specific DNA or RNA sequences. nih.gov

Table 2: Covalent Bioconjugation Reactions with Norbornene

| Reaction Type | Reactant | Product | Key Features |

| Inverse-Electron-Demand Diels-Alder | Tetrazine | Stable Covalent Adduct | High specificity, rapid kinetics, bioorthogonal. beilstein-journals.org |

Application in Protein Degradation Strategies (e.g., PROTACs)

A novel and significant application of bifunctional molecules like this compound is in the field of targeted protein degradation, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). precisepeg.comsigmaaldrich.com PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. promega.ca

This compound can serve as a building block in the modular synthesis of PROTACs. The norbornene group can be used to "click" onto a tetrazine-functionalized ligand that binds to the target protein. The biotin end can then be used to attach a ligand for an E3 ligase, often through a streptavidin bridge. While not a direct component of the final PROTAC in many clinical candidates, its utility in the research and development phase for rapidly assembling and testing different PROTAC combinations is significant. The linker component of a PROTAC, which in this case would be facilitated by the PEG chain, is a critical determinant of the efficacy of the resulting degrader. precisepeg.com The ability to use click chemistry for assembly allows for the rapid generation of libraries of PROTACs with different linkers and ligands to screen for optimal degradation activity. sigmaaldrich.com

The development of PROTACs offers a powerful therapeutic strategy to eliminate disease-causing proteins rather than just inhibiting their function, with the potential to target proteins previously considered "undruggable". precisepeg.com

Table 3: Components of a PROTAC

| Component | Function | Example Moiety from this compound System |

| Target Protein Ligand | Binds to the protein of interest (POI). | A separate molecule functionalized with a tetrazine to react with the norbornene. |

| Linker | Connects the two ligands and positions the POI and E3 ligase for ubiquitination. | The PEG1 chain can be part of the linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | A separate molecule that can be attached via the biotin-avidin interaction. |

Advanced Characterization Techniques for Norbornene Peg1 Biotin Conjugates and Their Assemblies

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the chemical identity and purity of Norbornene-PEG1 Biotin (B1667282) and for tracking its conversion during conjugation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conversion Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of molecules like Norbornene-PEG1 Biotin. By analyzing the chemical shifts, integration, and coupling of atomic nuclei, primarily ¹H NMR, a detailed molecular picture can be constructed.

Structural Elucidation: The ¹H NMR spectrum provides distinct signals corresponding to the protons of the norbornene, PEG, and biotin components. The presence and correct integration of peaks for the alkene protons of the norbornene ring, the methylene (B1212753) protons of the PEG spacer, and the characteristic protons of the biotin ring system confirm the successful synthesis of the conjugate. For instance, in the synthesis of related norbornene-functionalized polymers, ¹H NMR is routinely used to confirm the covalent attachment of the norbornene moiety. rsc.org

Conversion Quantification: NMR is also a critical tool for quantifying the efficiency of conjugation reactions, such as the thiol-ene click reaction often employed with norbornene groups to form hydrogels. researchgate.net The degree of norbornene conversion can be precisely calculated by monitoring the decrease in the integral of the norbornene alkene proton signals relative to a stable internal standard or a non-reacting peak within the molecule. researchgate.net This quantification is vital for controlling the crosslinking density and, consequently, the mechanical properties of the resulting hydrogel network. In studies involving norbornene-modified hyaluronic acid, NMR has been used to determine the degree of functionalization by comparing signals from the modified and unmodified polymer backbones. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Components This table presents typical, illustrative chemical shift ranges. Actual values can vary based on solvent and specific molecular structure.

| Component | Functional Group Protons | Typical Chemical Shift (ppm) |

|---|---|---|

| Norbornene | Alkene (C=C-H) | 6.0 - 6.2 |

| Bridgehead (C-H) | ~3.0 | |

| PEG Linker | Methylene (-O-CH₂-CH₂-O-) | 3.5 - 3.7 |

| Biotin | Ureido Ring and Aliphatic Chain Protons | 1.3 - 4.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds within a molecule. mdpi.comnih.gov It serves as an excellent complementary technique to NMR for confirming the presence of key functional groups. ebsco.com An FTIR spectrum acts as a molecular "fingerprint," allowing for rapid verification of the compound's identity.

For this compound, the spectrum would be expected to display characteristic absorption bands confirming each part of its structure. The successful conjugation of norbornene to other molecules, such as chitosan, has been verified by the appearance of characteristic norbornene-related peaks in the FTIR spectrum of the final product. researchgate.net Similarly, studies on the avidin-biotin complex have used FTIR to probe the ureido carbonyl group of biotin, demonstrating the technique's sensitivity to the local chemical environment. ku.dk

Table 2: Key FTIR Absorption Bands for this compound

| Component | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Norbornene | C=C Stretch (alkene) | ~1570 |

| =C-H Bend | ~700-725 | |

| PEG Linker | C-O-C Stretch (ether) | ~1100 |

| Biotin | C=O Stretch (ureido group) | ~1630-1700 |

Rheological Characterization of Hydrogel Mechanics

When this compound is used as a component in the formation of hydrogels (e.g., through thiol-norbornene reactions), the mechanical properties of the resulting network are of paramount importance, especially in biomaterials applications. Rheology is the study of the flow and deformation of matter, and it provides quantitative measures of a hydrogel's mechanical behavior. nih.gov

Measurement of Storage and Loss Moduli

The viscoelastic nature of hydrogels is quantified using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component of the material, indicating the energy stored during deformation, while the loss modulus represents the viscous (liquid-like) component, indicating the energy dissipated as heat.

For a successfully crosslinked hydrogel, G' is significantly higher than G''. nih.gov These parameters are typically measured through:

Time Sweeps: Monitoring G' and G'' over time during the gelation process (e.g., upon initiation by UV light) to determine the gelation kinetics and the final stiffness of the material. nih.gov

Frequency Sweeps: Applying an oscillating strain at varying frequencies to characterize the mechanical stability of the fully formed gel. In stable covalent hydrogels, G' and G'' often show little dependence on frequency. nih.gov

Research on related PEG-norbornene hydrogel systems shows that the final storage modulus can be precisely tuned by controlling factors such as crosslinker concentration and UV exposure time during photopolymerization. researchgate.net

Table 3: Illustrative Rheological Properties of Thiol-Norbornene Hydrogels This table shows representative data from studies on analogous PEG-based hydrogel systems.

| Hydrogel System | Condition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Source |

|---|---|---|---|---|

| Peptide-PEG | 1:0.5 Peptide:PEG Ratio | ~6800 | ~710 | nih.gov |

| Peptide-PEG | 1:0.25 Peptide:PEG Ratio | ~5500 | ~300 | nih.gov |

| Gelatin-Norbornene (GelNB) | High Crosslinker Conc. | ~1090 | Not specified | nih.gov |

Assessment of Stress Relaxation Behavior

Stress relaxation is a key viscoelastic property that describes how stress in a material dissipates over time when held at a constant strain. nih.gov This characteristic is critically important for hydrogels used in cell culture, as it mimics the dynamic mechanical environment of natural tissues and can profoundly influence cell behavior. nih.govrsc.org

Stress relaxation is measured by applying a rapid step strain to the hydrogel and monitoring the decay of the resulting stress. biorxiv.org The rate of this decay is often characterized by a relaxation time (τ), which can be defined as the time required for the stress to decrease to a specific fraction of its initial value (e.g., τ₁/₂ is the half-relaxation time). biorxiv.org

The chemical structure of the hydrogel network directly dictates its relaxation behavior. Studies on alginate-norbornene hydrogels have shown that incorporating flexible PEG chains can dramatically accelerate stress relaxation, with relaxation half-times decreasing from over 800 seconds to under 100 seconds. biorxiv.org Furthermore, the degree of norbornene functionalization on a polymer backbone has been shown to control the extent of relaxation; hydrogels with fewer norbornene sites per chain exhibit faster and more complete stress relaxation. researchgate.net This highlights how a component like this compound can be used to engineer hydrogels with precisely tailored dynamic mechanical properties.

Table 4: Tuning Stress Relaxation in Norbornene-Containing Hydrogels This table presents findings from studies on tunable hydrogel systems, demonstrating the principle of controlling relaxation behavior.

| Hydrogel System | Modulating Factor | Relaxation Time (τ₁/₂) or % Relaxation | Source |

|---|---|---|---|

| Alginate-Norbornene | Unmodified | 840 s | biorxiv.org |

| Alginate-Norbornene | + mPEG-SH (1.2:1 Thiol:NB) | 82 s | biorxiv.org |

| Norbornene-Hyaluronic Acid | High Norbornene Density (f=40) | 42.3% Relaxation | researchgate.net |

Microscopic and Imaging Techniques

Advanced microscopic techniques are indispensable for the high-resolution characterization of Norbornene-PEG1-Biotin conjugates, both on surfaces and within complex three-dimensional assemblies like hydrogels. These methods provide critical insights into surface topography, internal morphology, and the spatial distribution of the conjugate and interacting cells.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for quantitatively measuring the three-dimensional topography of a surface with nanoscale resolution. nanosurf.com In the context of Norbornene-PEG1-Biotin, AFM is employed to visualize and quantify the changes in surface morphology and roughness upon functionalization of a substrate. By scanning a sharp tip attached to a cantilever across the sample, a detailed topographical map is generated. nanosurf.com This is particularly useful for confirming the successful and uniform coating of surfaces.

Beyond simple topography, AFM can operate in modes that probe specific molecular interactions. nih.gov For instance, by functionalizing the AFM tip with streptavidin, it can be used to perform molecular recognition force spectroscopy. As the streptavidin-coated tip scans a surface functionalized with Norbornene-PEG1-Biotin, specific binding events between biotin and streptavidin can be detected and their unbinding forces measured. nih.govnih.gov This provides direct evidence of the presence and accessibility of the biotin moiety on the surface and allows for the quantification of the binding strength at a single-molecule level. nih.gov

Research Findings: Studies using AFM have successfully characterized biotinylated surfaces intended for protein immobilization. nih.govuni-mainz.de The technique reveals not only the physical structure of the surface but also the specific adhesion forces, confirming the bio-functionality of the immobilized biotin. The mean value of specific interactions for streptavidin–biotin complexes has been measured to be significantly higher than for avidin (B1170675)–biotin complexes, highlighting the specificity of the interaction that AFM can quantify. nih.gov

| Parameter | Description | Typical Findings | Reference |

| Surface Roughness (RMS) | Root Mean Square roughness quantifies the variations in surface height. | Increased roughness following surface functionalization with Norbornene-PEG1-Biotin, indicating successful coating. | nanosurf.com |

| Topographical Features | High-resolution 3D images of the surface. | Visualization of uniformly distributed or patterned conjugate layers. uni-mainz.de | uni-mainz.de |

| Unbinding Force (Streptavidin-Biotin) | The force required to rupture a single streptavidin-biotin bond. | Measured forces are typically in the range of 100-200 pN, confirming specific molecular recognition. nih.gov | nih.gov |

| Adhesion Mapping | Spatially mapping the locations of specific binding events. | High correlation between topography and adhesion maps indicates successful and accessible biotin functionalization. nih.gov | nih.gov |

Confocal Microscopy for 3D Hydrogel Structure and Cell Imaging

Confocal microscopy is a premier optical imaging technique that provides the ability to acquire high-resolution, in-focus images from specific depths within a thick sample, a process known as optical sectioning. bitesizebio.com This capability is crucial for visualizing the intricate three-dimensional architecture of hydrogels functionalized with Norbornene-PEG1-Biotin and for imaging cells cultured within these constructs. frontiersin.orgresearchgate.net

The norbornene group on the conjugate facilitates the formation of hydrogels through efficient cross-linking reactions, such as thiol-ene chemistry. frontiersin.org The biotin moiety serves as a versatile tag for imaging. By introducing a fluorescently labeled streptavidin or avidin conjugate, the distribution of Norbornene-PEG1-Biotin throughout the hydrogel matrix can be precisely mapped. tuni.fi By acquiring a series of optical sections along the z-axis (a z-stack), a full three-dimensional reconstruction of the hydrogel's internal structure and the distribution of the biotinylated component can be generated. frontiersin.org

Furthermore, this technique is invaluable for live-cell imaging within these 3D environments. bitesizebio.com It allows researchers to monitor cell morphology, viability, proliferation, and spatial organization over time without physically sectioning the sample. nih.govnih.gov The combination of hydrogel imaging and cell imaging provides a comprehensive understanding of cell-matrix interactions.

Research Findings: Confocal microscopy has been instrumental in characterizing norbornene-functionalized gelatin (GelNB) hydrogels, which serve as scaffolds for 3D cell culture. frontiersin.orgnih.gov Studies have demonstrated the ability to create precisely tuned hydrogels and visualize the formation of neural stem cell clusters within them. nih.gov The bio-functionalization potential has been shown by attaching biotinylated fluorescent molecules to avidin-functionalized hydrogels and monitoring the material with confocal microscopy. tuni.fi This confirms that the biotin tag is accessible and can be used to immobilize molecules within the 3D structure.

| Application | Technique/Method | Information Obtained | Reference |

| Hydrogel Structure Visualization | Z-stack imaging with fluorescently-labeled streptavidin. | 3D reconstruction of the hydrogel network, showing the distribution and density of Norbornene-PEG1-Biotin. | frontiersin.orgtuni.fi |

| Cell Imaging in 3D Culture | Live-cell or fixed-cell imaging with fluorescent stains (e.g., for nucleus, cytoskeleton). | Analysis of cell morphology, viability, and spatial distribution within the hydrogel matrix. | researchgate.netnih.gov |

| Bio-functionalization Confirmation | Imaging of fluorescently-labeled biotinylated molecules bound to the hydrogel. | Confirmation of the accessibility and functionality of the biotin tag for molecular binding within the 3D construct. | tuni.fi |

Electron Microscopy (SEM/TEM) for Morphological Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer unparalleled resolution for analyzing the morphology of materials. rsc.org While AFM excels at surface topography, SEM provides detailed information about the surface and near-surface morphology over a wider area, and TEM reveals the internal ultrastructure of a material. filab.frrsc.org

Transmission Electron Microscopy (TEM): TEM is utilized to visualize the nanoscale morphology of assemblies incorporating Norbornene-PEG1-Biotin, such as nanoparticles or the fibrillar structure within a hydrogel. rsc.orgmit.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that reveals fine details about the internal structure. This can be used to characterize the dispersion of nanoparticles within a biotin-functionalized matrix or to visualize the binding of electron-dense labels (like streptavidin-gold nanoparticles) to the biotin sites.

Research Findings: SEM and TEM are standard methods for the morphological characterization of biomaterials. rsc.org SEM analysis of implant surfaces, for example, reveals micro-scale irregularities and textures that result from manufacturing and surface treatment processes. nih.govnih.gov For hydrogels and other nanomaterials, these techniques are essential for correlating the material's structure with its functional properties. However, care must be taken during sample preparation (e.g., fixation, dehydration, freeze-drying) and imaging to avoid introducing artifacts, especially with delicate structures like hydrogels. mdpi.com

| Technique | Sample Type | Key Information Provided | Reference |

| SEM | Functionalized surfaces, Lyophilized hydrogels | Surface texture, micro-scale topography, pore size, and interconnectivity. | filab.frnih.gov |

| TEM | Nanoparticles, Ultra-thin sections of hydrogels | Internal ultrastructure, nanoparticle size and shape, dispersion within a matrix. | rsc.orgmit.edu |

Surface Sensitive Analytical Techniques

Surface-sensitive analytical techniques are critical for confirming the chemical composition of a functionalized surface, providing definitive evidence that Norbornene-PEG1-Biotin has been successfully immobilized. These methods probe the elemental makeup and chemical states of the top few nanometers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique that provides quantitative information about the elemental composition and the chemical or electronic state of those elements on a material's surface. researchgate.net The technique works by irradiating a surface with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.

For a surface modified with Norbornene-PEG1-Biotin, XPS is used to confirm the presence of the conjugate. A survey scan detects all elements present on the surface. The successful immobilization of Norbornene-PEG1-Biotin would be confirmed by the appearance or increased intensity of signals corresponding to Nitrogen (N 1s) and Sulfur (S 2p), which are unique to the biotin and PEG-biotin structure compared to many common substrates. nih.gov

High-resolution XPS scans of specific elemental peaks (e.g., C 1s, O 1s, N 1s, S 2p) provide information about the chemical bonding environments. For instance, the C 1s spectrum can be deconvoluted to identify carbon atoms in different functional groups, such as C-C/C-H from the norbornene and biotin alkyl chains, C-O from the PEG spacer, and C=O/N-C=O from the ureido ring of biotin. researchgate.net Similarly, the N 1s and S 2p spectra provide fingerprints for the nitrogen and sulfur environments within the biotin molecule.

Research Findings: XPS is widely applied to verify the surface chemistry of functionalized biomaterials. researchgate.net For example, it has been used to measure the nitrogen concentration on a surface to quantify the amount of immobilized chitosan. researchgate.net In the context of bacterial cell analysis, XPS data has been successfully converted into surface concentrations of key macromolecules like peptides and polysaccharides. nih.gov This demonstrates the power of XPS to not only detect elements but also to provide a quantitative macromolecular description of a surface, a principle directly applicable to surfaces functionalized with Norbornene-PEG1-Biotin.

| Element (Core Level) | Expected Binding Energy (eV) | Significance for Norbornene-PEG1-Biotin |

| C 1s | ~284-289 | Confirms presence of alkyl (C-C), ether (C-O), and carbonyl (C=O) groups. |

| O 1s | ~531-533 | Confirms presence of ether (C-O) and carbonyl (C=O) groups. |

| N 1s | ~399-401 | Key indicator of the biotin moiety's presence. |

| S 2p | ~163-165 | Key indicator of the biotin moiety's thioether group. |

Contact Angle Goniometry for Surface Wettability

Contact Angle Goniometry is a technique used to measure the wettability of a solid surface by a liquid, typically water. brighton-science.comnanoscience.com The contact angle (θ) is the angle formed at the three-phase boundary where the liquid, gas, and solid intersect. nanoscience.com This angle provides a direct measure of a surface's hydrophilicity (water-loving, low contact angle < 90°) or hydrophobicity (water-repelling, high contact angle > 90°). dtic.mil

When a surface is functionalized with Norbornene-PEG1-Biotin, its surface energy and chemistry are altered, which in turn changes its wettability. The PEG (Polyethylene Glycol) component is known to be hydrophilic. Therefore, successful grafting of Norbornene-PEG1-Biotin onto a relatively hydrophobic surface is expected to decrease the water contact angle, indicating an increase in surface hydrophilicity.

The most common method is the sessile drop technique, where a droplet of liquid is placed on the surface and its profile is captured by a camera. aalto.finih.gov Software then analyzes the drop shape to calculate the contact angle. Dynamic contact angles (advancing and receding) can also be measured by adding or removing liquid from the droplet to provide more detailed information about surface heterogeneity and roughness. dtic.mil This technique serves as a simple yet effective method to confirm that a surface modification has occurred.

Research Findings: Contact angle measurement is a fundamental tool in surface science. brighton-science.com It is routinely used to assess the success of surface treatments designed to alter wettability for various applications, from self-cleaning surfaces to biomedical implants where surface hydrophilicity can influence protein adsorption and cell adhesion. The measurement is straightforward and provides a clear, quantitative value that reflects changes in surface chemistry. aalto.finih.gov

| Surface Type | Expected Water Contact Angle (θ) | Interpretation |

| Unmodified Hydrophobic Substrate (e.g., Polystyrene) | > 90° | Low wettability, hydrophobic surface. |

| Substrate after Norbornene-PEG1-Biotin Functionalization | < 90° | Increased wettability due to the hydrophilic nature of the PEG spacer. |

| Unmodified Hydrophilic Substrate (e.g., Clean Glass) | < 30° | High wettability, hydrophilic surface. |

Chromatographic and Electrophoretic Methods for Purity and Molecular Weight Distribution

The functional integrity of Norbornene-PEG1-Biotin and its subsequent performance in complex biological systems are critically dependent on its purity and defined molecular structure. Chromatographic and electrophoretic techniques are indispensable tools for verifying these parameters, ensuring batch-to-batch consistency and reliable experimental outcomes. These methods are primarily employed post-synthesis to isolate the target compound and to confirm that it meets stringent quality specifications before its use in downstream applications.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Norbornene-PEG1-Biotin and similar PEGylated constructs. Its high resolving power allows for the separation of the main product from unreacted starting materials, reaction byproducts, and degradants. The versatility of HPLC is demonstrated through the use of various column chemistries and detection methods tailored to the physicochemical properties of the analyte. For instance, crude products from syntheses involving norbornene-PEG derivatives are often purified using column chromatography to isolate the desired compound. acs.org

Chromatographic Approaches:

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode used for purity assessment. It separates molecules based on their hydrophobicity. For Norbornene-PEG1-Biotin, RP-HPLC can effectively separate the relatively nonpolar norbornene- and biotin-containing conjugate from more polar impurities. A C18 column is typically used with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile, often with additives like trifluoroacetic acid (TFA) to improve peak shape. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of Norbornene-PEG1-Biotin typically guarantee a purity of ≥95% as determined by this method. nanocs.netaxispharm.com

Size-Exclusion Chromatography (SEC): While Norbornene-PEG1-Biotin has a discrete, small molecular weight, SEC becomes highly relevant when analyzing its conjugates with larger molecules (e.g., proteins, antibodies) or when assessing potential oligomerization. This technique separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution and aggregation state of the conjugate.

HPLC with Advanced Detection: Coupling HPLC with various detectors enhances analytical specificity and sensitivity.

HPLC-Mass Spectrometry (MS): This powerful combination confirms both the identity and purity of the compound by providing the exact mass of the molecule eluting from the column. It is invaluable for confirming the successful conjugation of the norbornene, PEG, and biotin moieties.

HPLC-Evaporative Light Scattering Detector (ELSD): An ELSD is useful for detecting compounds like Norbornene-PEG1-Biotin that may lack a strong UV chromophore, as its response is independent of the analyte's optical properties.

The following table summarizes the application of different chromatographic techniques in the analysis of Norbornene-PEG1-Biotin.

Table 1: Chromatographic Methods for Norbornene-PEG1-Biotin Analysis

| Technique | Primary Application | Information Obtained | Typical Column | Common Detectors |

|---|---|---|---|---|

| RP-HPLC | Purity Assessment & Quantification | Retention time, purity level (%), separation from precursors and byproducts. | C18, C8 | UV, MS |

| SEC | Analysis of Conjugates & Aggregates | Molecular weight distribution, detection of aggregates or oligomers. | Silica (B1680970) or polymer-based | Refractive Index (RI), ELSD, MALS |

| Column Chromatography | Preparative Purification | Isolation of the final product from crude reaction mixtures. acs.org | Silica Gel | N/A (fractions collected for analysis) |

Electrophoretic Methods:

While chromatographic methods are paramount for analyzing the small molecule itself, electrophoretic techniques become essential when characterizing assemblies or conjugates involving Norbornene-PEG1-Biotin. For example, if Norbornene-PEG1-Biotin is reacted with a protein, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the resulting conjugate. The increase in molecular weight of the protein after conjugation with Norbornene-PEG1-Biotin will result in a shift in its migration pattern on the gel compared to the unmodified protein.

Furthermore, in studies involving metabolic glycoengineering where norbornene-modified sugars are incorporated into cellular glycoproteins, a subsequent reaction with a tetrazine-biotin (B11829199) probe allows for detection. The resulting biotinylated proteins can be analyzed via Western blotting, where they are separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to an enzyme (like horseradish peroxidase) for chemiluminescent or colorimetric visualization. d-nb.info This confirms the successful labeling of proteins and provides data on the molecular weights of the targeted glycoproteins. d-nb.info

The data below reflects typical specifications for commercially available Norbornene-PEG1-Biotin.

Table 2: Typical Product Specifications for Norbornene-PEG1-Biotin

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity | ≥95% | HPLC | nanocs.netaxispharm.com |

| Molecular Weight | 450.60 g/mol | Calculation/Mass Spectrometry | axispharm.com |

| Physical Form | White Solid / Powder | Visual Inspection | nanocs.net |

| Solubility | Soluble in water | Empirical Testing | nanocs.net |

Theoretical and Computational Studies of Norbornene Peg1 Biotin Systems

Molecular Dynamics Simulations of Polymer Conformation and Interactions

Molecular dynamics (MD) simulations are a cornerstone for understanding the three-dimensional structure and dynamic behavior of Norbornene-PEG1-Biotin. These simulations model the atom-by-atom movement over time, providing a virtual microscope to observe conformational changes and intermolecular interactions.

Atomistic MD studies on PEGylated proteins and surfaces have shown that the PEG chain's length and conformation are critical. acs.orgmdpi.com For a short linker like PEG1, simulations would explore the balance between the hydrophilicity of the PEG unit and the hydrophobicity of the norbornene backbone. nist.gov The PEG linker, even a single unit, can influence the orientation and accessibility of the terminal biotin (B1667282). MD simulations suggest that while PEGylation is intended to provide a protective hydrophilic shield, certain PEG molecular weights can lead to hydrophobic interactions that may partially obscure the functional moiety. acs.orgnih.gov

A primary application of this molecule involves the high-affinity binding of biotin to proteins like avidin (B1170675) and streptavidin. MD simulations have been extensively used to probe this interaction, revealing the unbinding pathways and the key amino acid residues responsible for the strong bond. nih.govacs.org Steered molecular dynamics (SMD), which applies external forces to pull the ligand from its binding pocket, has elucidated the multiple energy barriers and intermediate states involved in the rupture of the biotin-streptavidin complex. mpg.depnas.org These simulations show that residues such as Ser27, Tyr43, and Asp128 play crucial roles in the binding, and their hydrogen bonds rupture sequentially as the biotin molecule is pulled away. pnas.org Such simulations are vital for understanding how the attachment of the Norbornene-PEG linker might modulate this well-characterized biological interaction.